molecular formula C6H4BrFS B1294199 3-Bromo-4-fluorothiophenol CAS No. 942473-85-0

3-Bromo-4-fluorothiophenol

Cat. No.: B1294199
CAS No.: 942473-85-0
M. Wt: 207.07 g/mol
InChI Key: HXQRAQKAGXRFEM-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

3-Bromo-4-fluorothiophenol should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided .

Future Directions

3-Bromo-4-fluorothiophenol has gained increasing attention in scientific research due to its interesting properties and potential applications. It can be used as a fluorine-containing organic intermediate, and can be used for the synthesis of medicines, pesticides, dyes, etc .

Properties

IUPAC Name

3-bromo-4-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQRAQKAGXRFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650172
Record name 3-Bromo-4-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942473-85-0
Record name 3-Bromo-4-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-fluorothiophenol
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Reactant of Route 6
3-Bromo-4-fluorothiophenol

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